Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1),
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Overview
Description
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) is a complex chemical compound often utilized in various industrial and scientific applications. This compound is known for its surfactant properties, making it valuable in formulations requiring emulsification, solubilization, and stabilization. It is commonly used in the production of personal care products, pharmaceuticals, and as an intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) typically involves the reaction of methyl D-glucopyranoside with ethylene oxide. This reaction is carried out under controlled conditions, often in the presence of a catalyst such as sodium hydroxide. The process involves the following steps:
Initiation: Methyl D-glucopyranoside is dissolved in a suitable solvent.
Ethoxylation: Ethylene oxide is gradually added to the solution at elevated temperatures (typically between 150-175°C) and under pressure (0.2-0.3 MPa).
Catalysis: Sodium hydroxide is used as a catalyst to facilitate the reaction.
Purification: The resulting product is purified through distillation or other separation techniques to remove unreacted materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-pressure reactors and continuous feed systems to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the ethoxylation reaction and minimize the formation of undesirable by-products.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the formulation of buffers and media for cell culture and molecular biology experiments.
Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular structure, with hydrophilic and hydrophobic regions, enables it to interact with various substances, enhancing their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the glucopyranoside moiety.
Polysorbates: Another class of surfactants with similar emulsifying properties but different chemical structures.
Poly(oxyethylene) alkyl ethers: Similar surfactants with varying alkyl chain lengths.
Uniqueness
Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl D-glucopyranoside (3:1) is unique due to the presence of the methyl D-glucopyranoside moiety, which imparts specific solubility and stability characteristics. This makes it particularly useful in applications requiring gentle and effective surfactants, such as in pharmaceuticals and personal care products .
Properties
CAS No. |
123005-57-2 |
---|---|
Molecular Formula |
C8 H10 N4 O |
Molecular Weight |
0 |
Origin of Product |
United States |
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